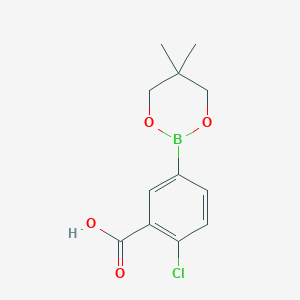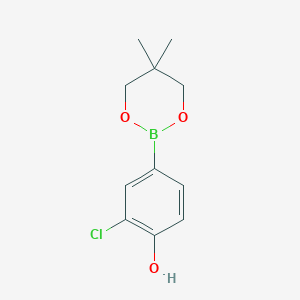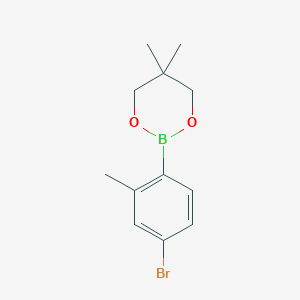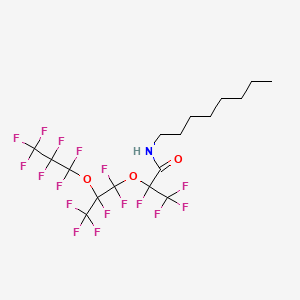
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, also known as 4-DTF, is a novel small molecule that has gained attention in recent years due to its potential applications in the fields of chemistry and biology. 4-DTF is a boronic acid derivative that has been found to exhibit several unique properties, including the ability to form strong hydrogen bonds and to interact with metals. In addition, 4-DTF has been shown to interact with a variety of substrates, including proteins and nucleic acids, making it an attractive target for synthetic and biological applications.
Wissenschaftliche Forschungsanwendungen
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been studied extensively in the fields of chemistry and biology, and it has been shown to possess a variety of interesting properties. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to be a potent inhibitor of enzymes, such as proteases and kinases, and it has been used in the study of protein-protein interactions. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of DNA-protein interactions, and it has been found to be a useful tool for studying the structure and function of DNA. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been used in the study of the structure and function of proteins, and it has been found to be a useful tool for protein engineering.
Wirkmechanismus
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is thought to act by forming hydrogen bonds with its target molecule, thus preventing the target molecule from performing its normal function. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the active site of the target molecule, thus preventing the binding of other molecules. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may also interact with the substrate of the target molecule, thus preventing the substrate from binding to the target molecule.
Biochemical and Physiological Effects
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been shown to have a variety of biochemical and physiological effects. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to inhibit the activity of several enzymes, including proteases and kinases. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of substrates, including proteins and nucleic acids. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol has been found to interact with a variety of other molecules, including metals and organic compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments has several advantages. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a small molecule that is relatively easy to synthesize and is stable over a wide range of temperatures and pH levels. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes, making it useful for the study of enzyme-substrate interactions. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a versatile molecule that can interact with a variety of substrates, making it useful for a variety of biological and chemical applications.
However, there are also some limitations to the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in laboratory experiments. In particular, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a relatively new molecule and its long-term effects are not yet fully understood. In addition, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is a potent inhibitor of enzymes and may interfere with the normal functioning of the target molecule. Finally, 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol may interact with other molecules, which may lead to unexpected results.
Zukünftige Richtungen
There are a number of potential future directions for the use of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in scientific research. In particular, further research is needed to understand the long-term effects of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol on enzymes and other molecules. In addition, further research is needed to understand the mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol and to identify potential new targets for its use. Finally, further research is needed to identify new applications for 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol, such as in the study of protein-protein interactions and in the development of novel drugs.
Synthesemethoden
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol can be synthesized by a variety of methods, including the use of organometallic reagents, such as zinc and copper. One of the most commonly used methods for the synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol is the reaction of 5,5-dimethyl-1,3,2-dioxaborinan-2-yl bromide with trifluoromethylphenol in the presence of a base. This reaction yields 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol in good yields and can be performed in a single step.
Eigenschaften
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BF3O3/c1-11(2)6-18-13(19-7-11)8-3-4-10(17)9(5-8)12(14,15)16/h3-5,17H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEFCQRFDWLSSIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2-(trifluoromethyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)









![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-4,4,6-trimethyl-1,3,2-dioxaborinane](/img/structure/B6363125.png)
![2-[4-Benzyloxy-3-(trifluoromethyl)phenyl]-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6363135.png)

